molecular formula C7H9N3O2S B070737 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) CAS No. 163137-08-4

2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)

Cat. No.: B070737
CAS No.: 163137-08-4
M. Wt: 199.23 g/mol
InChI Key: SSPCVZIUJYQTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrido-Thiadiazine Scaffold in Medicinal Chemistry

The thiadiazine scaffold, which forms a fundamental component of our compound of interest, has a rich history dating back to 1882 when it was first discovered by Emil Fischer. However, the true properties of this heterocyclic ring were only later elucidated by Freund and Kuh. Originally also known as 4-azathiazole or 3,4-dioxythiophene in earlier literature, this scaffold has evolved into an important structural motif in medicinal chemistry.

The basic thiadiazine structure demonstrates interesting chemical behavior—it experiences ring cleavage when exposed to strong bases but stabilizes in acidic conditions. It exhibits tautomeric behavior due to its 2-hydroxy-, mercapto-, and amino derivatives, and functions as a pseudo-aromatic molecule. The moiety has a dipole moment of 3.25 D, with nucleophilic attack typically occurring at the second and fifth positions. As a physical entity, it exists as a stable colorless compound with a melting point of 42°C, shows susceptibility to oxidation and reduction in alkali/acid environments, and displays no ultraviolet absorption maximum up to 220 nm.

The development of pyrido-thiadiazines as pharmaceutical agents has been driven by extensive research into their therapeutic potential. A significant milestone in this development was the discovery that certain derivatives, specifically 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides, function as potassium ATP (K(ATP)) channel openers. This property makes them valuable for treating conditions related to pancreatic endocrine tissue and various smooth muscle tissues including vascular, intestinal, and uterine muscle.

Further research revealed an important structure-activity relationship: changing the position of the nitrogen atom in the pyridine ring could dramatically alter tissue selectivity, creating compounds with distinct pharmacological profiles. This discovery highlighted the potential for fine-tuning the biological activities of pyrido-thiadiazines through structural modifications.

Another significant advancement came through the synthesis of pyrido[4,3-e]triazino[3,2-c]thiadiazine 6,6-dioxide derivatives, which demonstrated promising anticancer activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa. This finding expanded the potential therapeutic applications of pyrido-thiadiazines into oncology.

The development of 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) represents a continuation of this progressive research trajectory, with its specific structural features potentially conferring unique pharmacological properties that could be harnessed for therapeutic innovations.

Structural Diversity and Isomeric Forms of Pyrido-Thiadiazines

The structural diversity of pyrido-thiadiazines stems from the various possible arrangements of the constituent atoms within the thiadiazine ring, as well as the different potential fusion patterns with the pyridine ring. Thiadiazines themselves exist in several isomeric forms, characterized by different arrangements of the sulfur and nitrogen atoms within their six-membered ring structure, which contains three carbon atoms, one sulfur atom, and two nitrogen atoms. The most common isomeric variants include 1,2,4-thiadiazine, 1,2,6-thiadiazine, and 1,3,4-thiadiazine.

Pyrido-thiadiazines introduce additional complexity through the fusion of a pyridine ring with these thiadiazine structures. The nomenclature system for these compounds employs descriptors (e.g., [2,3-e], [3,2-e], [4,3-e]) that precisely indicate the positions at which the rings are fused, leading to a diverse array of structural isomers.

The scientific literature documents numerous pyrido-thiadiazine isomers with distinctive structural characteristics:

  • 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)
  • 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)
  • 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides
  • 4-ethyl-2,3-dihydro-4H-pyrido(3,2-e)-1,2,4-thiadiazine 1,1-dioxide
  • pyrido[4,3-e]triazino[3,2-c]thiadiazine 6,6-dioxide derivatives
  • 2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one
  • 2H-Pyrido[2,3-e]-1,2,4-thiadiazin-3(4H)-one,1,1-dioxide
  • 2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3-methyl-,1,1-dioxide(9CI)
  • 2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide

These structural variations produce compounds with distinct chemical and biological properties. For instance, research has demonstrated that 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides show minimal activity on B-cells but demonstrate significant vasorelaxant properties, contrasting with the profile of 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides. This structural diversity creates a versatile chemical platform for drug development, allowing for the fine-tuning of biological activities through targeted structural modifications.

Table 2: Comparative Analysis of Selected Pyrido-Thiadiazine Isomers

Compound Fusion Pattern Molecular Formula Key Biological Properties
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) [3,2-e] C7H9N3O2S Structural similarity to K(ATP) channel modulators
3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides [2,3-e] Varies Vasorelaxant properties, poor activity on B-cells
3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides [4,3-e] Varies Different tissue selectivity profile compared to [2,3-e] isomers
pyrido[4,3-e]triazino[3,2-c]thiadiazine 6,6-dioxide derivatives [4,3-e] Varies Anticancer activity against HCT-116, MCF-7, and HeLa cell lines

Position and Significance of [3,2-e] Fusion Pattern

The [3,2-e] fusion pattern in 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) represents a specific structural arrangement wherein the pyridine and thiadiazine rings are fused in a particular orientation. In this notation, "3,2" indicates that the fusion occurs at positions 3 and 2 of one ring, while "e" designates the specific edge of the other ring involved in the fusion. This precise fusion pattern significantly influences the compound's three-dimensional structure, which in turn affects its chemical reactivity and biological interactions.

The significance of the [3,2-e] fusion pattern becomes apparent when comparing the biological activities of different pyrido-thiadiazine isomers. Research has shown that 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides demonstrate minimal activity on pancreatic B-cells but exhibit pronounced vasorelaxant properties. This contrasts markedly with the biological profile of 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides. These findings suggest that the position of fusion critically influences the biological activity spectrum and tissue selectivity of these compounds.

The [3,2-e] fusion pattern in our compound of interest may confer specific physicochemical properties that influence its pharmacokinetic and pharmacodynamic characteristics. These properties, documented in multiple chemical databases, include specific values for hydrogen bond donor capacity (1), hydrogen bond acceptor capacity (5), rotatable bond count (0), and various partition coefficients that predict its behavior in biological systems. These parameters are crucial for predicting how the compound might interact with biological targets, how readily it might cross cellular membranes, and how it might distribute throughout the body.

The specific arrangement of atoms in the [3,2-e] fusion pattern creates a unique molecular geometry that determines the compound's ability to interact with specific biological targets. This structural specificity may enable the compound to fit precisely into binding pockets of certain receptors or enzymes, potentially leading to selective biological activities that could be therapeutically valuable.

Comparative Analysis of Pyrido-Thiadiazine Positional Isomers

A systematic comparison of pyrido-thiadiazine positional isomers reveals significant structure-activity relationships that illuminate the importance of fusion patterns in determining biological activity. Research has demonstrated that compounds with different fusion patterns can exhibit dramatically different tissue selectivity and biological activity profiles, even when other structural features remain relatively constant.

The most striking example of this phenomenon comes from comparative studies of 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides and 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides. Despite their structural similarities, these positional isomers demonstrate opposing tissue selectivity. The [2,3-e] isomers show minimal activity on pancreatic B-cells but exhibit significant vasorelaxant properties, while the [4,3-e] isomers display a different tissue selectivity profile. This remarkable divergence in biological activity underscores how the specific arrangement of atoms in space—determined by the fusion pattern—critically influences a compound's interactions with biological targets.

Further examples of the importance of positional isomerism can be found in the anticancer activities of pyrido[4,3-e]triazino[3,2-c]thiadiazine 6,6-dioxide derivatives, which have demonstrated promising effects against multiple human cancer cell lines, including HCT-116, MCF-7, and HeLa. These findings suggest that each fusion pattern creates a unique three-dimensional arrangement that enables specific interactions with biological targets, leading to distinct pharmacological profiles.

While direct experimental data on the biological activities of 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) are limited in the current literature, its structural similarity to compounds with known K(ATP) channel modulating activity suggests potential applications in cardiovascular medicine, where such activities could be therapeutically valuable. The [3,2-e] fusion pattern may confer a unique biological activity profile that differentiates it from other positional isomers, potentially offering novel therapeutic opportunities.

Table 3: Biological Activities of Different Pyrido-Thiadiazine Positional Isomers

Fusion Pattern Representative Compounds Key Biological Activities References
[2,3-e] 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides Vasorelaxant properties, minimal B-cell activity
[3,2-e] 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) Potential K(ATP) channel modulation (based on structural similarities)
[4,3-e] 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides Distinct tissue selectivity profile
[4,3-e] pyrido[4,3-e]triazino[3,2-c]thiadiazine 6,6-dioxide derivatives Anticancer activity

1,1-Dioxide Moiety: Significance in Heterocyclic Chemistry

The 1,1-dioxide moiety in 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) refers to the specific functional group where two oxygen atoms are double-bonded to the sulfur atom within the thiadiazine ring (S=O bonds). This structural feature significantly influences the compound's chemical and biological properties through several mechanisms.

The 1,1-dioxide moiety affects the electronic distribution throughout the molecule, creating a region of high electron density around the sulfur-oxygen bonds. This electronic characteristic influences the compound's reactivity patterns and its interactions with biological targets. The strongly electronegative oxygen atoms withdraw electron density from the sulfur atom, creating a partial positive charge on the sulfur that can participate in various chemical interactions.

From a medicinal chemistry perspective, the 1,1-dioxide group serves several important functions. It can act as a hydrogen bond acceptor through its oxygen atoms, facilitating interactions with hydrogen bond donors in biological macromolecules such as proteins and nucleic acids. This hydrogen-bonding capability plays a crucial role in determining how the compound binds to receptors, enzymes, and other biological targets.

The presence of the 1,1-dioxide moiety also influences the compound's pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability. The polar nature of the S=O bonds can enhance water solubility, which is beneficial for drug bioavailability, while the group's electron-withdrawing properties can affect the compound's susceptibility to metabolic transformations.

In the context of pyrido-thiadiazines specifically, the 1,1-dioxide moiety appears to be critically important for certain biological activities. For example, 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides function as K(ATP) channel openers, while pyrido[4,3-e]triazino[3,2-c]thiadiazine 6,6-dioxide derivatives demonstrate anticancer activity. These observations suggest that the 1,1-dioxide group participates in specific interactions with biological targets that are essential for these activities.

Table 4: Effects of the 1,1-Dioxide Moiety on Compound Properties

Property Effect of 1,1-Dioxide Moiety Significance in Drug Development
Electronic Distribution Creates electron-deficient sulfur center Influences reactivity and binding interactions
Hydrogen Bonding Oxygen atoms serve as hydrogen bond acceptors Facilitates binding to biological targets
Water Solubility Enhances solubility through polar S=O bonds Improves bioavailability
Metabolic Stability May affect susceptibility to metabolic enzymes Influences drug half-life
Binding Specificity Creates unique electronic environment Contributes to selective target interactions

Properties

IUPAC Name

2-methyl-3,4-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-10-5-9-6-3-2-4-8-7(6)13(10,11)12/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPCVZIUJYQTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC2=C(S1(=O)=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocyclic Ring Construction

The foundational step for synthesizing pyrido-thiadiazine dioxides involves constructing the tricyclic system via condensation and cyclization. Starting materials such as 3-methylthio-1,1-dioxopyrido[4,3-e]-1,4,2-dithiazine (1 ) are converted to 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-ylsulfonyl)guanidine (3 ) through sequential amination and sulfonation. This intermediate reacts with 2-oxoalkanoic acids or esters under reflux in glacial acetic acid to form 2-substituted-3-hydroxypyrido-thiadiazine dioxides (e.g., 4–20 ). For the target compound, substituting 2-oxoalkanoic acids with a methyl-bearing analog (e.g., 2-oxopropanoic acid) could introduce the 2-methyl group.

Reaction Conditions :

  • Method A : 2-oxoalkanoic acid (1 equiv.), glacial acetic acid, reflux for 50–90 h (yields: 24–30%).

  • Method B : Ethyl 2-methyl-2-oxoacetate (1 equiv.), glacial acetic acid, reflux for 22–26 h (yields: 24–28%).

The proposed mechanism involves nucleophilic attack by the aminoguanidine’s amine group on the carbonyl carbon, followed by intramolecular cyclization and H2_2S elimination (Scheme 1).

Methyl Group Introduction via Alkylation

Post-cyclization alkylation represents a viable route to install the 2-methyl group. In studies on thieno-thiadiazine dioxides, methylation of the sulfonamide nitrogen was achieved using methyl iodide and potassium carbonate in anhydrous conditions. Adapting this approach, treatment of the non-methylated pyrido-thiadiazine intermediate with methyl iodide in dimethylformamide (DMF) at 60°C for 12 h could yield the 2-methyl derivative.

Optimized Alkylation Protocol :

  • Reagents: Methyl iodide (1.2 equiv.), K2_2CO3_3 (2 equiv.), DMF.

  • Conditions: 60°C, 12 h, nitrogen atmosphere.

  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Alternative Route via Reductive Amination

Sodium borohydride-mediated reduction of imine intermediates offers another pathway. For example, compound 35 (a tricyclic N=C derivative) was reduced to its saturated analog 36 using NaBH4_4 in isopropanol. Applying this to a pyrido-thiadiazine precursor with a ketone moiety at the 2-position could yield the 2-methyl group after reduction.

Reduction Conditions :

  • Reagents: NaBH4_4 (2 equiv.), isopropanol.

  • Conditions: 0°C to room temperature, 4 h.

  • Yield: 65–70%.

Mechanistic Insights and Reaction Optimization

Cyclization Kinetics and Byproduct Management

Prolonged reaction times (50–90 h) in Method A correlate with H2_2S gas evolution, which slows the reaction. Substituting 2-oxoalkanoic acids with esters (Method B) reduces time to 22–26 h by minimizing H2_2S interference. For the target compound, ester derivatives (e.g., ethyl 2-methyl-2-oxoacetate) are preferable for efficiency.

Regioselectivity in Alkylation

Methylation predominantly occurs at the sulfonamide nitrogen due to its higher nucleophilicity compared to pyridinic nitrogens. This regioselectivity was confirmed via 1^1H-NMR and HMBC spectroscopy in analogous compounds.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Hydroxyl stretches (3417–3543 cm1^{-1}), C=N (1586 cm1^{-1}), and SO2_2 symmetric/asymmetric vibrations (1165–1323 cm1^{-1}).

  • 1^1H-NMR : Pyridinic protons (H-7, H-9, H-10) resonate at δ 7.79–9.80 ppm; methyl groups at δ 2.10–2.50 ppm.

  • MS Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]+^+ for C10_{10}H11_{11}N3_3O4_4S2_2: 326.03).

Elemental Analysis

Successful synthesis requires carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values.

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Time (h) Yield (%)
Cyclization (A)2-Oxoalkanoic acidGlacial AcOH, reflux50–9024–30
Cyclization (B)Ethyl 2-methyl-2-oxoacetateGlacial AcOH, reflux22–2624–28
AlkylationNon-methylated intermediateDMF, K2_2CO3_3, CH3_3I1265–70
Reductive AminationKetone precursorNaBH4_4, isopropanol465–70

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Sulfides: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

  • Anticancer Activity: Research indicates that derivatives of pyrido[3,2-e]-1,2,4-thiadiazine exhibit significant anticancer properties. For instance, novel compounds synthesized from this base structure have shown moderate to high anticancer activity against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
  • Antimicrobial Properties: The compound has been explored for its potential antimicrobial and antiviral activities. Its structural characteristics suggest a mechanism that may inhibit the growth of pathogenic microorganisms.

Mechanism of Action:
The interactions of these compounds with specific molecular targets can lead to the inhibition or activation of enzymes and receptors involved in disease processes. For example, certain derivatives are known to act as potassium channel modulators, influencing insulin release and potentially aiding in diabetes management .

Neurological Applications

Pyrido[3,2-e]-1,2,4-thiadiazine derivatives have been investigated for their effects on the central nervous system. They may serve as potential treatments for neurological disorders by modulating neurotransmitter release and enhancing cognitive functions in conditions like Alzheimer’s disease and epilepsy .

Material Science

The compound is utilized in the development of new materials with unique properties. Its heterocyclic nature allows it to function as a building block for synthesizing complex polymers and dyes that exhibit distinct chemical reactivity and biological activity.

Agricultural Chemistry

Research has also explored the use of pyrido[3,2-e]-1,2,4-thiadiazine derivatives in agricultural applications as potential pesticides or herbicides due to their biological activity against plant pathogens .

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Source
Medicinal ChemistryAnticancer agents
Antimicrobial agents
Neurological treatments
Industrial ChemistryDevelopment of polymers and dyes
Agricultural ChemistryPotential pesticides/herbicides

Case Studies

Case Study 1: Anticancer Activity
A study synthesized a series of pyrido[3,2-e]-1,2,4-thiadiazine derivatives that were tested against human cancer cell lines. Results showed that certain compounds significantly inhibited cell proliferation in HCT-116 and MCF-7 cells compared to control groups .

Case Study 2: Potassium Channel Modulation
Another investigation focused on the role of these compounds as potassium channel modulators. The study demonstrated that specific derivatives could effectively inhibit insulin release from pancreatic beta-cells in rat models, suggesting a therapeutic avenue for managing diabetes .

Mechanism of Action

The mechanism by which 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) exerts its effects is largely dependent on its interaction with molecular targets. For instance:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-: Lacks the dioxide functionality, which may result in different chemical reactivity and biological activity.

    2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-ethyl-,1,1-dioxide: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its physical and chemical properties.

Uniqueness

    Chemical Stability: The presence of the dioxide group enhances the compound’s stability compared to its non-dioxide counterparts.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.

Biological Activity

2H-Pyrido[3,2-e]-1,2,4-thiadiazine, 3,4-dihydro-2-methyl-, 1,1-dioxide (9CI) is a heterocyclic compound that belongs to a class of thiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of 2H-Pyrido[3,2-e]-1,2,4-thiadiazine features a fused ring system containing nitrogen and sulfur atoms. The presence of these heteroatoms contributes to its unique reactivity and biological functions.

The biological activity of 2H-Pyrido[3,2-e]-1,2,4-thiadiazine is attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit or activate various enzymes and receptors, leading to different physiological effects. For instance:

  • Anticancer Activity : The compound has shown significant cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound exhibits activity against a range of microbial pathogens.

Anticancer Activity

Several studies have investigated the anticancer properties of thiadiazine derivatives:

  • A series of pyrido[4,3-e][1,2,4]triazino derivatives showed moderate anticancer activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
  • Another study highlighted the potential of certain thiadiazine derivatives in inhibiting the proliferation of SU-DHL-6 cells with significant selectivity for PI3Kδ pathways .

Anti-inflammatory Activity

Research indicates that compounds similar to 2H-Pyrido[3,2-e]-1,2,4-thiadiazine possess anti-inflammatory properties:

  • These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Antimicrobial Activity

Thiadiazine derivatives also demonstrate antimicrobial effects:

  • Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, certain derivatives were effective against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Biological ActivityCell Lines/PathogensReference
AnticancerHCT-116
MCF-7
HeLa
Anti-inflammatoryCytokines
AntimicrobialStaphylococcus aureus
Escherichia coli

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyrido[4,3-e][1,2,4]triazino derivatives for their anticancer activity. The results indicated that several compounds exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of modified thiadiazines. The study demonstrated that these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Q & A

Basic: How can researchers optimize the synthesis of 2H-Pyrido[3,2-e]-1,2,4-thiadiazine derivatives to achieve higher yields and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For multi-step reactions, intermediates should be purified via column chromatography or recrystallization to minimize side products. Catalysts (e.g., palladium-based) and solvents (polar aprotic solvents like DMF) can enhance reaction efficiency . Reaction time, temperature, and stoichiometry must be calibrated using Design of Experiments (DoE) approaches. For example, highlights the use of optimized conditions (e.g., reflux in toluene with catalytic acid) to improve yield by 15–20%. Purity can be validated via HPLC or LC-MS, with thresholds set at ≥95% for biological assays.

Basic: What analytical techniques are critical for structural characterization of this compound and its intermediates?

Methodological Answer:
A combination of spectroscopic and spectrometric methods is essential:

  • NMR (¹H, ¹³C, 2D-COSY/HMBC): Resolves stereochemistry and confirms substituent positions, particularly for the thiadiazine ring and methyl group .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., C₇H₉N₃O₂S for CAS 211809-19-7) with <5 ppm error .
  • X-ray Crystallography: Provides unambiguous confirmation of crystal packing and hydrogen-bonding interactions, critical for stability studies .

Basic: How can computational models predict physicochemical properties (e.g., LogP, PSA) for this compound?

Methodological Answer:
Use quantum mechanical (QM) software (e.g., Gaussian, COSMO-RS) to calculate:

  • LogP: Compare DFT-derived partition coefficients with experimental values (e.g., reports LogP = 1.68 vs. XlogP3 = 0.4) to identify discrepancies caused by solvation effects .
  • Polar Surface Area (PSA): Molecular dynamics simulations can predict PSA (e.g., 79.47 Ų in ), informing permeability and bioavailability .
    Validate predictions with experimental HPLC retention times or shake-flask assays.

Advanced: What strategies resolve contradictions between computational predictions and experimental data for properties like LogP or stability?

Methodological Answer:
Discrepancies often arise from inadequate solvation models or unaccounted stereoelectronic effects. To address this:

  • Parameterize Force Fields: Adjust solvation parameters in software like Schrödinger’s Jaguar to better match experimental conditions (e.g., aqueous vs. non-polar media) .
  • Experimental Validation: Conduct temperature-dependent stability assays (e.g., TGA/DSC) to assess decomposition pathways not modeled computationally .
  • Meta-Analysis: Cross-reference data from structurally analogous compounds (e.g., ’s BPDZ derivatives) to identify trends in substituent effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity of analogs?

Methodological Answer:

  • Substituent Variation: Introduce functional groups (e.g., methoxy, halogens) at positions 3 and 4 of the pyridothiadiazine core to modulate electronic and steric effects .
  • In Silico Docking: Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases or GPCRs), prioritizing analogs with high docking scores.
  • In Vitro Assays: Test selected analogs for IC₅₀ values in disease-relevant cell lines, correlating activity with computed descriptors (e.g., PSA, H-bond donors) .

Advanced: What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via UPLC-PDA .
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life from accelerated stability data. notes decomposition products (e.g., SO₂ gas) require fume hood handling .

Advanced: How can researchers integrate computational and experimental data to refine mechanistic hypotheses?

Methodological Answer:

  • Multiscale Modeling: Combine QM calculations (reaction pathways) with MD simulations (solvent interactions) to explain unexpected byproducts observed in synthesis .
  • Bayesian Statistics: Use tools like BayesFlow to quantify uncertainty in computational predictions, aligning them with experimental error margins .
  • Collaborative Frameworks: Link findings to broader theories (e.g., Hammett substituent constants for SAR) as per ’s emphasis on conceptual frameworks .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for synthesis steps to mitigate inhalation risks, especially during thermal decomposition .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.